molecular formula C47H51N11O8 B1192985 L18I

L18I

Cat. No.: B1192985
M. Wt: 897.994
InChI Key: PQIHIELQKZACPK-LXJLEQQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L18I is a proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Toll-like receptor (TLR) signaling pathways. Structurally, this compound combines a BTK-targeting ligand with lenalidomide, an E3 ligase recruiter, replacing pomalidomide used in earlier analogs like P13I. This modification enhances aqueous solubility (8.6 mM) and enables robust in vivo activity . This compound demonstrates nanomolar-range efficacy against both wild-type and C481S-mutant BTK, effectively suppressing downstream BCR signaling molecules such as PLCγ2, ERK1/2, and p38 . In preclinical models, this compound outperforms ibrutinib (a covalent BTK inhibitor) in reducing tumor growth and inflammatory cytokine production, with superior selectivity for BTK over off-target kinases like ITK, EGFR, and HER2 .

Properties

Molecular Formula

C47H51N11O8

Molecular Weight

897.994

IUPAC Name

3-(4-(3-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)propyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1

InChI Key

PQIHIELQKZACPK-LXJLEQQOSA-N

SMILES

O=C(C(N(CC1=C2C=CC=C1CCCOCCOCCOCCN3N=NC(C(N4C[C@H](N5N=C(C6=CC=C(OC7=CC=CC=C7)C=C6)C8=C(N)N=CN=C85)CCC4)=O)=C3)C2=O)CC9)NC9=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L18I;  L1-8I;  L1 8I

Origin of Product

United States

Comparison with Similar Compounds

Tables

Table 1. Comparative Efficacy in Preclinical Models

Compound DAH Prevalence Reduction Tumor Growth Inhibition (TGI) TLR Pathway Suppression
This compound 70–80% 85% (HBL-1 xenografts) High
Ibrutinib 30–40% 60% Low
GBD-9 Not tested 95% (DOHH2 cells) Moderate

Table 2. Key Structural and Functional Differences

Feature This compound P13I GBD-9
E3 Ligase Cereblon Cereblon Cereblon/VHL
Primary Target BTK BTK BTK/GSPT1
Mutation Coverage C481S C481S Broad
Aqueous Solubility 8.6 mM 2.1 mM N/A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L18I
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